

initial synthesis and discovery of CV-159

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Compound of Interest

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An In-depth Technical Guide to the Initial Synthesis and Discovery of Sotorasib (AMG 510)

Introduction

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1] As a small GTPase, KRAS functions as a molecular switch in critical intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common drivers of human cancers; however, its high affinity for GTP/GDP and the lack of a well-defined binding pocket posed significant challenges for therapeutic intervention.[1]

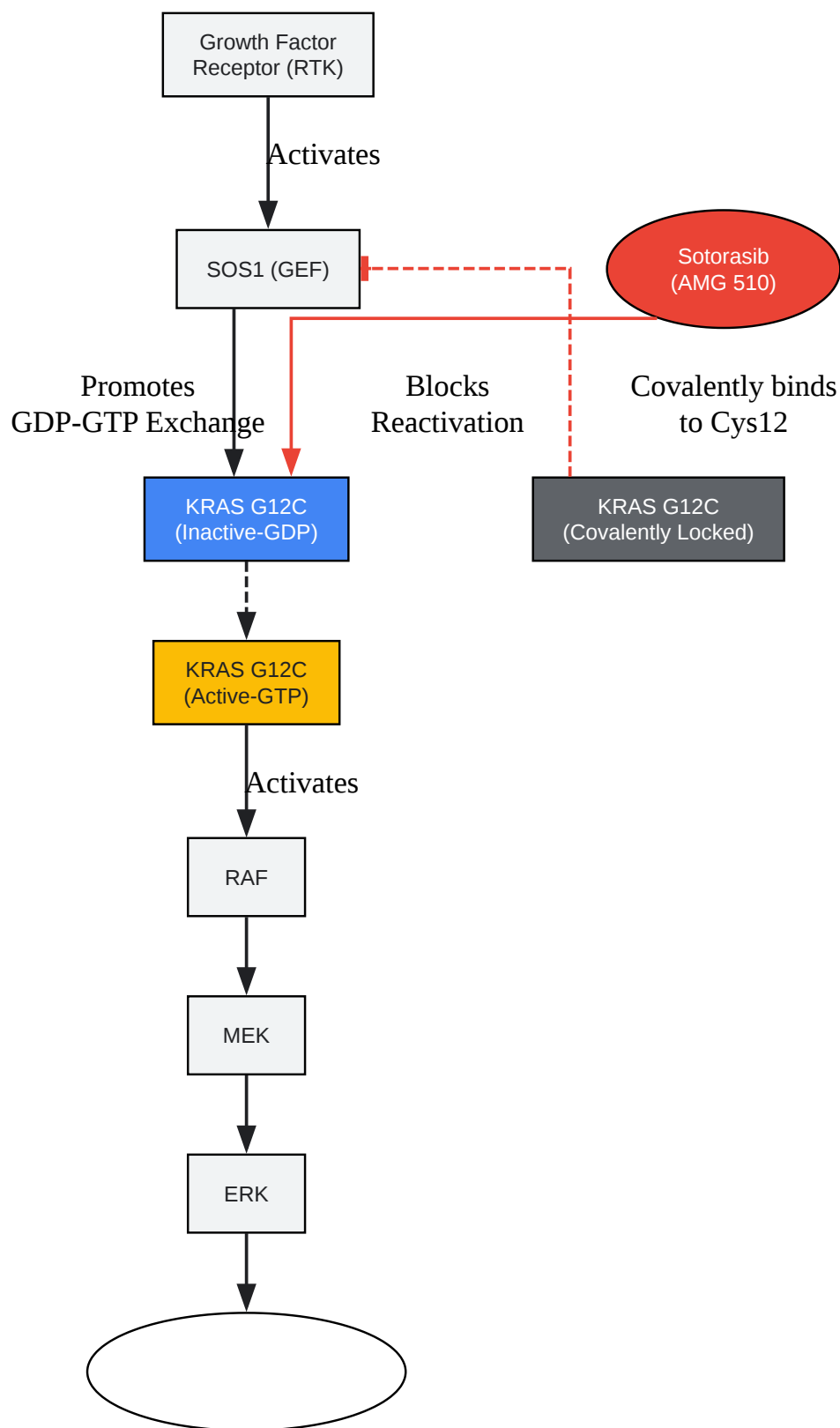
The discovery of Sotorasib (AMG 510) represents a landmark achievement, culminating from innovative structure-based drug design and a deep understanding of the unique biology of the KRAS G12C mutation.[1] This mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1] The presence of this mutant cysteine residue provided a unique opportunity for the development of targeted covalent inhibitors.[1] Sotorasib is the first clinically approved, orally bioavailable, and selective covalent inhibitor that irreversibly locks the KRAS G12C protein in its inactive state, representing a paradigm shift in treating KRAS-mutated cancers.[2][3] This guide details the core aspects of its discovery, synthesis, and mechanism of action.

Signaling Pathway and Mechanism of Action

The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. In its active form, KRAS triggers downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[1] The G12C

mutation impairs the intrinsic GTPase activity of KRAS, trapping the protein in a constitutively active, GTP-bound state and leading to persistent oncogenic signaling.[1]

Sotorasib functions by selectively and irreversibly binding to the thiol group of the mutant cysteine residue at position 12.[4] This covalent bond is formed within a cryptic "switch-II" pocket that is accessible only when KRAS G12C is in its inactive, GDP-bound conformation.[5] [6] By forming this bond, Sotorasib locks the KRAS G12C protein in its inactive state, which prevents the exchange of GDP for GTP and blocks its interaction with downstream effectors.[5] [7] This targeted mechanism ensures high specificity for the mutant protein with minimal effect on wild-type KRAS.[5]



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KRAS G12C signaling pathway and Sotorasib's mechanism of action.

Quantitative Data Summary

The development of Sotorasib was guided by extensive quantitative analysis of its biochemical potency, cellular activity, and clinical efficacy.

Table 1: Biochemical and In Vitro Cellular Activity

Sotorasib demonstrates high potency and selectivity for the KRAS G12C mutant protein and derivative cell lines, with minimal activity against wild-type KRAS or other mutants.

| Parameter | Target / Cell Line | Cancer Type | Value | Method / Assay |
|--------------------------------------|---------------------|-------------------|------------------|----------------------------|
| Nucleotide Exchange IC ₅₀ | KRAS G12C | - | 8.88 nM | TR-FRET Assay[5] |
| Nucleotide Exchange IC ₅₀ | KRAS (Wild-Type) | - | >100 µM | TR-FRET Assay[5] |
| Nucleotide Exchange IC ₅₀ | KRAS G12D | - | >100 µM | TR-FRET Assay[5] |
| Cell Viability IC ₅₀ | NCI-H358 | NSCLC (G12C) | 0.004 - 0.032 µM | Cell Viability Assay[4][5] |
| Cell Viability IC ₅₀ | MIA PaCa-2 | Pancreatic (G12C) | ~0.009 µM | Cell Viability Assay[8] |
| Cell Viability IC ₅₀ | Non-KRAS G12C Lines | - | >7.5 µM | Cell Viability Assay[8] |

Table 2: Clinical Efficacy in NSCLC (CodeBreak 100 Phase 2)

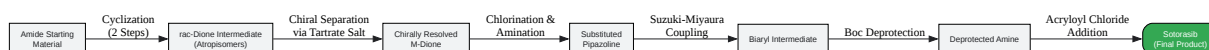
The phase 2 results from the CodeBreak 100 trial underscored Sotorasib's significant clinical benefit in patients with previously treated KRAS G12C-mutated non-small cell lung cancer.[9] [10]

| Clinical Endpoint | Value | Patient Population |
|--|-------------|-----------------------------------|
| Objective Response Rate (ORR) | 37.1% | 124 evaluable patients[9][10][11] |
| Disease Control Rate (DCR) | 80.6% | 124 evaluable patients[9][10][11] |
| Median Duration of Response (DoR) | 11.1 months | Responders[9] |
| Median Progression-Free Survival (PFS) | 6.8 months | 124 evaluable patients[10] |
| Median Overall Survival (OS) | 12.5 months | 124 evaluable patients[9] |
| 2-Year Overall Survival Rate | 32.5% | 174 patients (Phase 1 & 2)[12] |

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of Sotorasib is a multi-step process that has been optimized for large-scale manufacturing.[13][14] The process involves the construction of the core pyrido[2,3-d]pyrimidine structure, a key Suzuki-Miyaura coupling reaction to form the biaryl axis, and the final introduction of the acrylamide "warhead" that covalently binds to the target cysteine.[6][15] The control of atropisomerism—stereoisomers arising from restricted rotation around the biaryl bond—is a critical challenge addressed during synthesis.[6][16]



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High-level workflow for the chemical synthesis of Sotorasib.

Protocol 1: Representative Synthetic Steps An improved, scalable process for preparing Sotorasib has been published.[15]

- Cyclization: An amide starting material reacts with oxalyl chloride and subsequently cyclizes under basic conditions to yield a racemic dione intermediate as a mixture of atropisomers.
[15]
- Chiral Separation: The desired atropisomer is resolved via the formation of a (+)-2,3-dibenzoyl-D-tartrate salt, yielding the chirally pure M-dione.[16]
- Chlorination and Amination: The dione is treated with phosphoryl chloride, followed by reaction with (S)-1-boc-3-methylpiperazine to afford a substituted pipazoline intermediate in high yield.[15]
- Suzuki-Miyaura Coupling: The intermediate undergoes a palladium-catalyzed cross-coupling reaction with a boroxine to form the key biaryl compound.[15]
- Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.[15]
- Final Acylation: The amine is treated with acryloyl chloride to install the reactive acrylamide group, yielding Sotorasib, which is then purified via crystallization.[14][15]

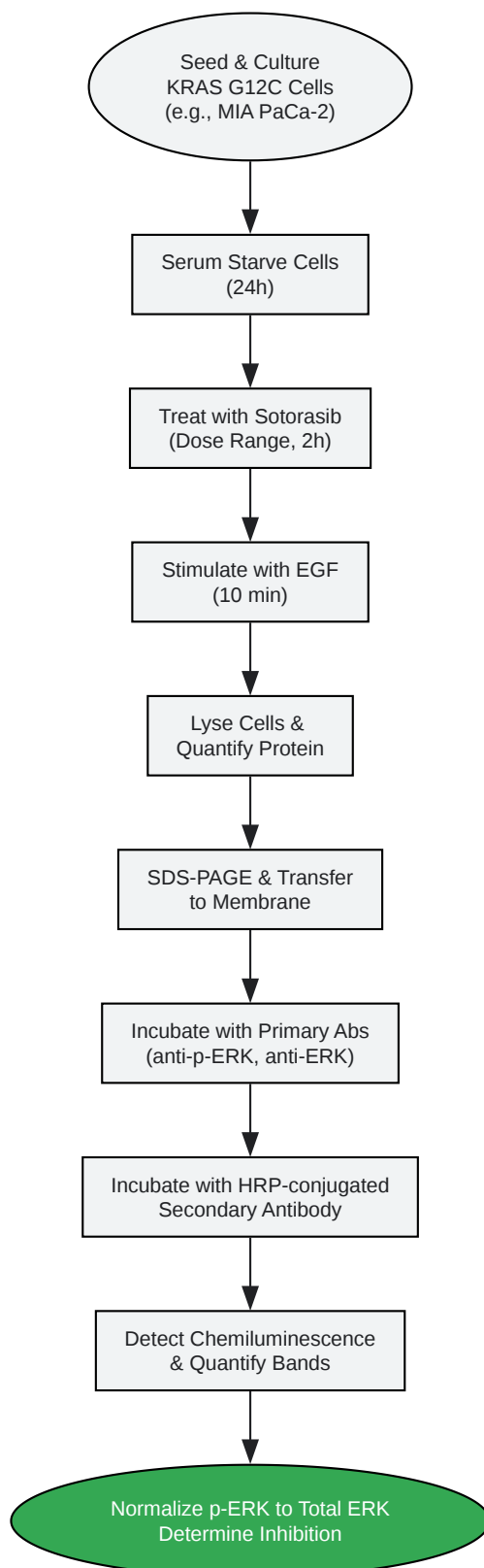
Biochemical and Cell-Based Assay Workflows

Protocol 2: TR-FRET Nucleotide Exchange Assay This biochemical assay is used to quantify the ability of Sotorasib to inhibit the exchange of GDP for GTP on the KRAS protein, a direct measure of its inhibitory mechanism.[5]

- Principle: The assay measures the displacement of a fluorescently labeled GDP analog from the KRAS G12C protein by a non-hydrolyzable GTP analog. Inhibition of this process by Sotorasib results in a stable high TR-FRET signal.
- Reagents: Recombinant KRAS G12C protein, fluorescently labeled GDP (e.g., BODIPY-GDP), a non-hydrolyzable GTP analog (e.g., GTPγS), and a guanine nucleotide exchange factor (GEF) such as SOS1.[5]
- Procedure:
 - KRAS G12C protein pre-loaded with fluorescent GDP is added to a 384-well plate.[5]

- Sotorasib is added at various concentrations and incubated to allow for covalent binding.
[5]
- The exchange reaction is initiated by adding a mixture of SOS1 and a high concentration of unlabeled GTPyS.[5]
- The decrease in the TR-FRET signal is monitored over time as the fluorescent GDP is displaced.[5]
- Data Analysis: The rate of signal decrease is plotted against the compound concentration to determine the IC₅₀ value.[5]

Protocol 3: Western Blot for p-ERK Inhibition This cell-based assay validates that Sotorasib inhibits the KRAS signaling pathway within a cellular context by measuring the phosphorylation level of the downstream effector ERK.[2][6]



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